molecular formula C23H17NO6 B6254626 5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzene-1,3-dicarboxylic acid CAS No. 676485-93-1

5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzene-1,3-dicarboxylic acid

Cat. No.: B6254626
CAS No.: 676485-93-1
M. Wt: 403.4 g/mol
InChI Key: HOBXDIGLCVKCRY-UHFFFAOYSA-N
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Description

5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzene-1,3-dicarboxylic acid is a complex organic compound known for its applications in various fields of scientific research. This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect amino groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzene-1,3-dicarboxylic acid typically involves multiple steps:

    Fmoc Protection: The initial step involves the protection of the amino group with the Fmoc group. This is achieved by reacting the amine with Fmoc chloride in the presence of a base such as triethylamine.

    Formation of Benzene-1,3-dicarboxylic Acid Derivative: The protected amine is then reacted with benzene-1,3-dicarboxylic acid or its derivatives under suitable conditions to form the desired compound. This step often requires the use of coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to facilitate the formation of amide bonds.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis of Intermediates: Large-scale synthesis of Fmoc-protected intermediates.

    Optimization of Reaction Conditions: Ensuring optimal reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity.

    Purification: Industrial purification techniques like recrystallization, chromatography, and distillation are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenyl group, leading to the formation of fluorenone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

    Substitution: The aromatic ring in the benzene-1,3-dicarboxylic acid moiety can undergo electrophilic substitution reactions, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Electrophilic reagents such as nitrating agents (HNO₃) or halogenating agents (Br₂) are used under acidic conditions.

Major Products

    Oxidation: Fluorenone derivatives.

    Reduction: Alcohols or amines.

    Substitution: Nitro, halogen, or other substituted benzene derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzene-1,3-dicarboxylic acid is primarily used in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, allowing for the sequential addition of amino acids to form peptides.

Biology

In biological research, this compound is used to study protein-protein interactions and enzyme mechanisms. The Fmoc group can be removed under mild conditions, making it suitable for applications where preserving the integrity of biological molecules is crucial.

Medicine

In medicine, derivatives of this compound are explored for their potential as drug candidates. The ability to modify the benzene-1,3-dicarboxylic acid moiety allows for the development of compounds with specific biological activities.

Industry

In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and nanomaterials. Its unique chemical properties make it valuable for creating materials with specific functionalities.

Mechanism of Action

The mechanism of action of 5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzene-1,3-dicarboxylic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for the selective formation of peptide bonds. Upon completion of the synthesis, the Fmoc group can be removed using a base such as piperidine, revealing the free amino group for further reactions.

Comparison with Similar Compounds

Similar Compounds

    Boc-protected Amino Acids: Boc (tert-butoxycarbonyl) is another common protecting group used in peptide synthesis. Unlike Fmoc, Boc is removed under acidic conditions.

    Cbz-protected Amino Acids: Cbz (carbobenzyloxy) is also used for protecting amino groups. It is removed by hydrogenation.

Uniqueness

The uniqueness of 5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzene-1,3-dicarboxylic acid lies in the Fmoc group’s stability under acidic conditions and its easy removal under basic conditions. This makes it particularly useful in solid-phase peptide synthesis, where mild deprotection conditions are essential to avoid damaging the growing peptide chain.

Properties

CAS No.

676485-93-1

Molecular Formula

C23H17NO6

Molecular Weight

403.4 g/mol

IUPAC Name

5-(9H-fluoren-9-ylmethoxycarbonylamino)benzene-1,3-dicarboxylic acid

InChI

InChI=1S/C23H17NO6/c25-21(26)13-9-14(22(27)28)11-15(10-13)24-23(29)30-12-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-11,20H,12H2,(H,24,29)(H,25,26)(H,27,28)

InChI Key

HOBXDIGLCVKCRY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC(=CC(=C4)C(=O)O)C(=O)O

Purity

95

Origin of Product

United States

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